molecular formula C9H12 B7800839 5-Vinyl-2-norbornene CAS No. 25093-48-5

5-Vinyl-2-norbornene

Cat. No.: B7800839
CAS No.: 25093-48-5
M. Wt: 120.19 g/mol
InChI Key: INYHZQLKOKTDAI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

5-Vinyl-2-norbornene (VNB) primarily targets the endocyclic double bond of the norbornene ring . This compound is an intermediate in the production of the commercial polymer EPDM .

Mode of Action

The mode of action of VNB involves its interaction with catalysts and oxidants. It has been shown that a system consisting of hydrazine hydrate, an oxidant, and a catalyst can hydrogenate the endocyclic double bond of VNB to form 2-vinylnorbornane . The catalysts tested include Pd/C and copper salts .

In another reaction, VNB can be isomerized to 5-ethylidene-2-norbornene (ENB) using a catalytic system consisting of an alkali metal hydride and an amine .

Biochemical Pathways

The primary biochemical pathway involving VNB is the hydrogenation of its endocyclic double bond . This process can be catalyzed by transition metals or their salts, which facilitate the oxidative decomposition of hydrazine to diimide in the presence of oxidants .

Another significant pathway is the isomerization of VNB to ENB . This reaction involves the rearrangement of the molecular structure of VNB under the influence of a catalytic system .

Result of Action

The hydrogenation of VNB’s endocyclic double bond results in the formation of 2-vinylnorbornane . This reaction has a selectivity of up to 95% at the VNB conversion above 99% .

The isomerization of VNB leads to the formation of 5-ethylidene-2-norbornene (ENB) . This compound is an important intermediate in various chemical reactions .

Action Environment

The action of VNB is influenced by various environmental factors. For instance, the presence of an oxidant and a suitable catalyst is necessary for the hydrogenation of VNB . The nature of the counterion is also important in the propagation of the polymerization .

Comparison with Similar Compounds

Properties

IUPAC Name

5-ethenylbicyclo[2.2.1]hept-2-ene
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InChI

InChI=1S/C9H12/c1-2-8-5-7-3-4-9(8)6-7/h2-4,7-9H,1,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYHZQLKOKTDAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CC2CC1C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12
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Related CAS

30604-01-4
Record name Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-, homopolymer
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DSSTOX Substance ID

DTXSID6029250
Record name Vinylnorbornene
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Molecular Weight

120.19 g/mol
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Physical Description

Liquid, Liquid; [IUCLID]
Record name Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-
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Vapor Pressure

6.0 [mmHg]
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CAS No.

3048-64-4, 23890-32-6, 25093-48-5, 117110-17-5, 117110-18-6
Record name 5-Vinyl-2-norbornene
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Record name 5-Vinylnorborn-2-ene, exo-
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Record name Bicyclo(2.2.1)hept-2-ene, 5-ethenyl-. (1R,4S,5R)-rel-
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Record name VINYLNORBORNENE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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